Cas no 2189684-44-2 (Lenacapavir)

Lenacapavir is a first-in-class, long-acting capsid inhibitor developed for the treatment of HIV-1 infection. Its unique mechanism of action involves disrupting the viral capsid, thereby interfering with multiple stages of the viral lifecycle, including nuclear entry and integration. Lenacapavir exhibits potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains. A key advantage is its extended half-life, allowing for infrequent dosing (e.g., every six months), which enhances patient adherence and reduces treatment burden. The compound demonstrates favorable pharmacokinetics and a high barrier to resistance, making it a promising option for heavily treatment-experienced patients. Clinical studies have shown robust efficacy and tolerability in combination regimens.
Lenacapavir structure
Lenacapavir structure
Product Name:Lenacapavir
CAS No:2189684-44-2
MF:C39H32ClF10N7O5S2
MW:968.2823
MDL:MFCD32263377
CID:4738590
PubChem ID:133082658
Update Time:2025-10-18

Lenacapavir Chemical and Physical Properties

Names and Identifiers

    • A9A0O6FB4H
    • GS-CA1
    • N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonyl-but-1-ynyl)-2-pyridyl]-2-(3,5-difluorophenyl)ethyl]-2-[difluoro(trifluoromethyl)[?]yl]acetamide
    • N-((S)-1-(3-(4-Chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-5,5-difluoro-3-(trifl
    • Unii-A9A0O6FB4H
    • GS-6207
    • Lenacapavir
    • GS-CA-2
    • HY-111964
    • CS-0094695
    • BRYXUCLEHAUSDY-WEWMWRJBSA-N
    • N-((S)-1-(3-(4-Chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamide
    • AT20076
    • MS-31818
    • WHO 11108
    • GS-714207
    • N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide
    • LENACAPAVIR [INN]
    • DA-73883
    • EX-A5518
    • N-[(1S)-1-(3-{4-chloro-3-[(methylsulfonyl)amino]-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl}-6-[3-methyl-3-(methylsulfonyl)but-1-yn-1-yl]pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]-2-[(3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl]acetamide
    • 2189684-44-2
    • Lenacapavir(GS-6207)?
    • D12161
    • N-((1S)-1-(3-(4-CHLORO-3-(METHANESULFONAMIDO)-1-(2,2,2-TRIFLUOROETHYL)-1H-INDAZOL-7-YL)-6-(3-(METHANESULFONYL)-3-METHYLBUT-1-YN-1-YL)PYRIDIN-2-YL)-2-(3,5-DIFLUOROPHENYL)ETHYL)-2-((3BS,4AR)-5,5-DIFLUORO-3-(TRIFLUOROMETHYL)-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA(3,4)CYCLOPENTA(1,2-C)PYRAZOL-1-YL)ACETAMIDE
    • SCHEMBL19875642
    • GTPL11446
    • LENACAPAVIR [WHO-DD]
    • Lenacapavir (USAN/INN)
    • GS6207
    • GS-CA2
    • Lenacapavir [USAN]
    • N-((1S)-1-(3-(4-CHLORO-3-(METHANESULFONAMIDO)-1-(2,2,2-TRIFLUOROETHYL)-1H-INDAZOL-7-YL)-6-(3-(METHANESULFONYL)-3-METHYLBUT-1-YN-1-YL)PYRIDIN-2-YL)-2-(3,5- DIFLUOROPHENYL)ETHYL)-2-((3BS,4AR)-5,5-DIFLUORO-3-(TRIFLUOROMETHYL)-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA(3,4)CYCLOPENTA(1,2-C)PYRAZOL-1-YL)ACETAMIDE
    • CHEMBL4594438
    • N-[(1S)-1-{3-[4-chloro-3-methanesulfonamido-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methanesulfonyl-3-methylbut-1-yn-1-yl)pyridin-2-yl}-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.0(2),?]nona-1(6),8-dien-7-yl]acetamide
    • QNG
    • 1H-CYCLOPROPA(3,4)CYCLOPENTA(1,2-C)PYRAZOLE, N-((1S)-1-(3-(4-CHLORO-3-((METHYLSULFONYL)AMINO)-1-(2,2,2-TRIFLUOROETHYL)-1H-INDAZOL-7-YL)-6-(3-METHYL-3-(METHYLSULFONYL)-1-BUTYN-1-YL)-2-PYRIDINYL)-2-(3,5-DIFLUOROPHENYL)ETHYL)-5,5-DIFLUORO-3B,4,4A,5-TETRAHYDRO-3-(TRIFLUOROMETHYL)-, (3BS,4AR)-
    • AKOS040733301
    • GS-HIV
    • MDL: MFCD32263377
    • Inchi: 1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1
    • InChI Key: BRYXUCLEHAUSDY-WEWMWRJBSA-N
    • SMILES: ClC1C([H])=C([H])C(=C2C=1C(N([H])S(C([H])([H])[H])(=O)=O)=NN2C([H])([H])C(F)(F)F)C1C([H])=C([H])C(C#CC(C([H])([H])[H])(C([H])([H])[H])S(C([H])([H])[H])(=O)=O)=NC=1[C@]([H])(C([H])([H])C1C([H])=C(C([H])=C(C=1[H])F)F)N([H])C(C([H])([H])N1C2=C(C(C(F)(F)F)=N1)[C@@]1([H])C([H])([H])[C@@]1([H])C2(F)F)=O

Computed Properties

  • Exact Mass: 967.1435188g/mol
  • Monoisotopic Mass: 967.1435188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 13
  • Complexity: 2040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 175
  • XLogP3: 6.4

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Lenacapavir Suppliers

Amadis Chemical Company Limited
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(CAS:2189684-44-2)Lenacapavir
Order Number:A1019198
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:22
Price ($):171.0/323.0/869.0
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Additional information on Lenacapavir

Comprehensive Overview of Lenacapavir (CAS No. 2189684-44-2): Mechanism, Applications, and Future Perspectives

Lenacapavir, with the CAS number 2189684-44-2, is a groundbreaking antiviral compound that has garnered significant attention in the pharmaceutical and medical communities. As a first-in-class capsid inhibitor, it targets the HIV-1 virus with a unique mechanism of action, offering hope for patients with multidrug-resistant HIV. The compound's long-acting formulation and high efficacy have made it a focal point of research, particularly in the context of sustained viral suppression and treatment simplification.

The development of Lenacapavir addresses a critical unmet need in HIV treatment: overcoming resistance to existing antiretroviral therapies. Unlike traditional HIV medications, which often require daily dosing, Lenacapavir is administered via subcutaneous injection every six months. This extended dosing interval not only improves patient adherence but also reduces the burden of frequent clinic visits. The compound's ability to disrupt the viral capsid assembly and nuclear transport sets it apart from other antiretroviral drugs.

Recent clinical trials have highlighted the potency of Lenacapavir in both treatment-naïve and treatment-experienced patients. In a Phase 2/3 study, the drug demonstrated sustained viral load reduction in individuals with multidrug-resistant HIV, achieving undetectable levels in a significant proportion of participants. These findings have sparked discussions about its potential role in HIV cure strategies and pre-exposure prophylaxis (PrEP). Researchers are also exploring its applicability in pediatric populations and resource-limited settings.

The pharmacokinetic profile of Lenacapavir is another area of interest. Its long half-life and low systemic clearance contribute to its prolonged activity, minimizing the risk of viral rebound. Additionally, the compound exhibits a favorable safety profile, with fewer side effects compared to older HIV therapies. This makes it a promising candidate for global HIV programs, particularly in regions where healthcare access is limited.

Beyond HIV, scientists are investigating the potential of Lenacapavir against other viral infections. Preliminary studies suggest that its capsid-targeting mechanism could be adapted for viruses with similar structural proteins. This has led to speculation about its use in combating emerging infectious diseases, such as those caused by coronaviruses or hepatitis B virus (HBV). However, further research is needed to validate these applications.

The synthesis of Lenacapavir (CAS 2189684-44-2) involves complex organic chemistry processes, including stereoselective reactions and multi-step purification. Its molecular structure features a macrocyclic scaffold, which is critical for its binding affinity to the HIV-1 capsid protein. Pharmaceutical companies are investing in scalable manufacturing techniques to meet the anticipated demand, especially in low- and middle-income countries.

In the context of patient-centric care, Lenacapavir represents a paradigm shift. Its infrequent dosing aligns with the growing emphasis on quality of life for chronic disease management. Patient advocacy groups have praised its potential to reduce stigma associated with daily pill-taking, while clinicians highlight its role in personalized medicine. The drug's inclusion in WHO treatment guidelines is under consideration, which could accelerate its adoption worldwide.

Looking ahead, the future of Lenacapavir is intertwined with advancements in biotechnology and drug delivery systems. Innovations such as nanoparticle formulations and implantable devices could further enhance its therapeutic potential. Collaborative efforts between academia, industry, and policymakers will be essential to address cost barriers and ensure equitable distribution. As the fight against HIV evolves, Lenacapavir stands as a testament to the power of scientific innovation in transforming lives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2189684-44-2)Lenacapavir
A1019198
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):171.0/323.0/869.0
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